molecular formula C10H10ClNO4S B13957056 (4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride

(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride

Cat. No.: B13957056
M. Wt: 275.71 g/mol
InChI Key: OMBMWZFHAYSWJT-UHFFFAOYSA-N
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Description

(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C10H10ClNO4S. It is known for its unique structure, which includes a nitro group, an indene moiety, and a methanesulfonyl chloride group.

Preparation Methods

The synthesis of (4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride typically involves the reaction of 4-nitro-2,3-dihydro-1H-indene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the indene moiety.

Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methanesulfonyl chloride group can act as an electrophile, reacting with nucleophilic sites in target molecules. These interactions can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride can be compared with similar compounds such as (2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride. The presence of the nitro group in this compound adds unique reactivity and potential biological activity compared to its non-nitro counterpart. Other similar compounds include various indene derivatives with different substituents, each exhibiting distinct chemical and biological properties .

Properties

Molecular Formula

C10H10ClNO4S

Molecular Weight

275.71 g/mol

IUPAC Name

(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride

InChI

InChI=1S/C10H10ClNO4S/c11-17(15,16)6-7-4-8-2-1-3-10(12(13)14)9(8)5-7/h1-3,7H,4-6H2

InChI Key

OMBMWZFHAYSWJT-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C1C=CC=C2[N+](=O)[O-])CS(=O)(=O)Cl

Origin of Product

United States

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